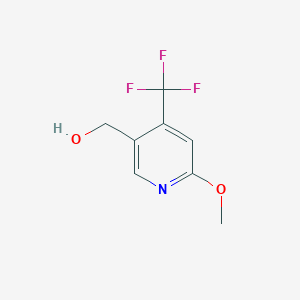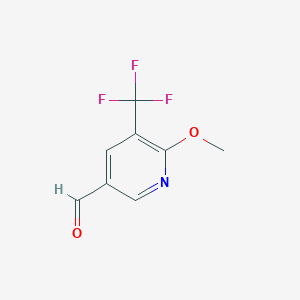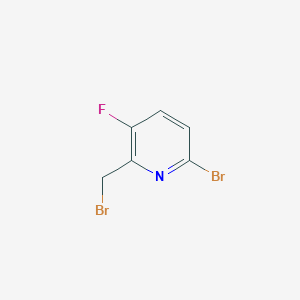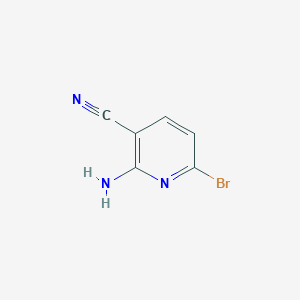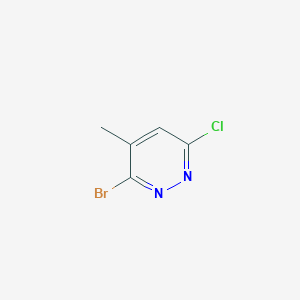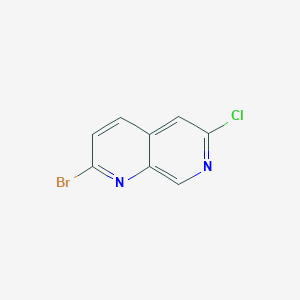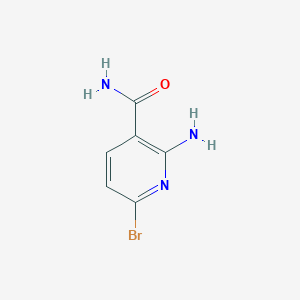
2-Amino-6-bromonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-bromonicotinamide is an organic compound with the molecular formula C₆H₆BrN₃O It is a derivative of nicotinamide, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-6-bromonicotinamide can be synthesized through several methods. One common approach involves the bromination of 2-amino-nicotinamide. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 6-position.
Another method involves the Suzuki-Miyaura coupling reaction, where this compound is synthesized by coupling 2-amino-6-bromopyridine with an appropriate boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The amino group at the 2-position can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield corresponding amines or hydrazines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate or cesium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Major Products
Substitution Products: Various substituted nicotinamides depending on the nucleophile used.
Oxidation Products: Nitroso or nitro derivatives of this compound.
Reduction Products: Amines or hydrazines derived from the reduction of the amino group.
Coupling Products: Functionalized nicotinamides with diverse substituents at the 6-position.
Scientific Research Applications
2-Amino-6-bromonicotinamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to nicotinamide adenine dinucleotide (NAD) analogs.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Biology: The compound is used as a probe to study biochemical pathways involving nicotinamide derivatives.
Mechanism of Action
The mechanism of action of 2-amino-6-bromonicotinamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes that utilize nicotinamide adenine dinucleotide (NAD) as a cofactor by mimicking the structure of NAD and competing for the active site.
Receptor Modulation: It can modulate the activity of receptors involved in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.
Electron Transfer: In material science applications, the compound’s electronic properties facilitate electron transfer processes in organic semiconductors and LEDs.
Comparison with Similar Compounds
2-Amino-6-bromonicotinamide can be compared with other similar compounds such as:
2-Amino-6-chloronicotinamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and electronic properties.
2-Amino-6-fluoronicotinamide: Contains a fluorine atom, which significantly alters its chemical behavior and biological activity.
2-Amino-6-iodonicotinamide: The presence of an iodine atom affects its reactivity in substitution and coupling reactions.
Uniqueness
This compound is unique due to the specific electronic and steric effects imparted by the bromine atom, which influence its reactivity and interactions with biological targets. Its versatility in synthetic applications and potential for diverse biological activities make it a valuable compound in various research fields.
Properties
IUPAC Name |
2-amino-6-bromopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,8,10)(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGBWWLBWAZIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)N)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8053096.png)
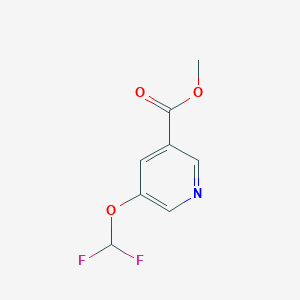
![1-(1H-Pyrazolo[4,3-b]pyridin-5-yl)ethanone](/img/structure/B8053110.png)
![4-Chloro-2-methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B8053117.png)
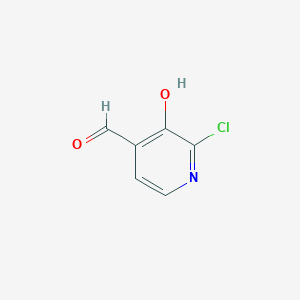
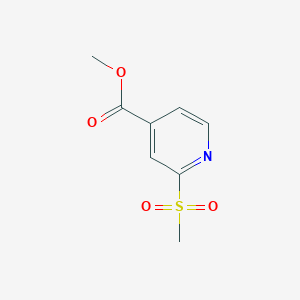
![Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B8053144.png)
![5,7-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8053145.png)
